1-(4-Ethoxyphenyl)-2,5-dimethyl-1H-pyrrole-3-carbonitrile
Description
1-(4-Ethoxyphenyl)-2,5-dimethyl-1H-pyrrole-3-carbonitrile is a pyrrole-3-carbonitrile derivative characterized by a 4-ethoxyphenyl group at the 1-position and methyl substituents at the 2- and 5-positions of the pyrrole ring. This compound’s ethoxy and methyl substituents likely influence its physicochemical and biological properties, distinguishing it from analogs with methoxy, hydroxyl, or bulkier groups.
Properties
IUPAC Name |
1-(4-ethoxyphenyl)-2,5-dimethylpyrrole-3-carbonitrile | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H16N2O/c1-4-18-15-7-5-14(6-8-15)17-11(2)9-13(10-16)12(17)3/h5-9H,4H2,1-3H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XTJQJJUJUCRZHK-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=CC=C(C=C1)N2C(=CC(=C2C)C#N)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H16N2O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
240.30 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
The synthesis of 1-(4-Ethoxyphenyl)-2,5-dimethyl-1H-pyrrole-3-carbonitrile can be achieved through several synthetic routes. One common method involves the reaction of 4-ethoxybenzaldehyde with 2,5-dimethylpyrrole in the presence of a suitable catalyst. The reaction conditions typically include a solvent such as ethanol or methanol, and the process is carried out under reflux to ensure complete reaction. Industrial production methods may involve optimization of reaction conditions to maximize yield and purity, including the use of continuous flow reactors and advanced purification techniques.
Chemical Reactions Analysis
1-(4-Ethoxyphenyl)-2,5-dimethyl-1H-pyrrole-3-carbonitrile undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents such as potassium permanganate or chromium trioxide, leading to the formation of corresponding oxidized products.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride, resulting in the formation of reduced derivatives.
Substitution: The compound can undergo substitution reactions, where functional groups on the pyrrole ring are replaced by other groups. Common reagents for these reactions include halogens and organometallic compounds.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids or ketones, while reduction may produce alcohols or amines.
Scientific Research Applications
1-(4-Ethoxyphenyl)-2,5-dimethyl-1H-pyrrole-3-carbonitrile has a wide range of applications in scientific research, including:
Chemistry: The compound is used as a building block in the synthesis of more complex molecules, including pharmaceuticals and agrochemicals.
Biology: It is studied for its potential biological activities, such as antimicrobial, antifungal, and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases, including cancer and infectious diseases.
Industry: The compound is used in the development of new materials, such as polymers and dyes, due to its unique chemical properties.
Mechanism of Action
The mechanism of action of 1-(4-Ethoxyphenyl)-2,5-dimethyl-1H-pyrrole-3-carbonitrile involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, thereby modulating their activity. For example, it may inhibit the activity of certain enzymes involved in cell proliferation, leading to anticancer effects. The exact molecular targets and pathways involved depend on the specific biological context and are the subject of ongoing research.
Comparison with Similar Compounds
Key Observations :
- 2,5-Dimethyl groups on the pyrrole ring may sterically hinder reactivity compared to derivatives with hydroxyl or amino substituents (e.g., 1j in ).
- Diketone and dimethylamino groups in ’s compound introduce hydrogen-bonding and charge-transfer capabilities absent in the target compound .
Analysis of Spectroscopic and Physicochemical Properties
Table 2: Infrared Spectroscopy Data for Carbonitrile Derivatives
Insights :
- The CN stretch in pyrrole-3-carbonitriles typically appears near 2200–2220 cm⁻¹ , as seen in analogs from . The target compound’s nitrile peak is expected to align with this range.
- Hydroxyl (3350 cm⁻¹) and carbonyl (1653 cm⁻¹) peaks in analogs highlight how substituents dominate IR profiles .
Table 3: Reported Bioactivities of Carbonitrile Derivatives
Comparison :
- While the target compound’s bioactivity is unreported, ethoxy and methyl groups may enhance membrane permeability compared to methoxy or polar analogs (e.g., ).
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
